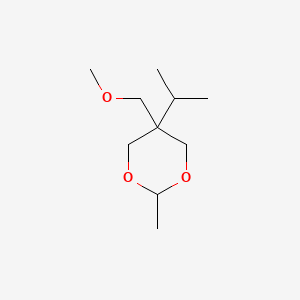
1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide is a complex organic compound with the molecular formula C26H21NO3S. It is a derivative of xanthene, a class of organic compounds known for their diverse applications in pharmaceuticals, dyes, and as ligands in asymmetric catalysis . The compound features a sulfonamide group, which is known for its role in various biological activities, including antibacterial and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide typically involves the reaction of 9-phenyl-9H-xanthen-9-ol with diphenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
9-phenyl-9H-xanthen-9-ol+diphenylmethanesulfonyl chloride→this compound
Industrial Production Methods
the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of reagents and maintaining anhydrous conditions .
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Scientific Research Applications
1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide is primarily attributed to its sulfonamide group. Sulfonamides inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis, resulting in antibacterial effects . Additionally, the compound’s xanthene core may interact with various biological targets, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
9-Phenyl-9H-xanthen-9-ol: A precursor in the synthesis of 1,1-Diphenyl-n-(9h-xanthen-9-yl)methanesulfonamide.
Diphenylmethanesulfonyl Chloride: Another precursor used in the synthesis.
Xanthene Derivatives: Compounds with similar xanthene cores, used in pharmaceuticals, dyes, and as ligands.
Uniqueness
This compound is unique due to its combination of a xanthene core and a sulfonamide group. This combination imparts both the chemical versatility of xanthene derivatives and the biological activity of sulfonamides, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
6331-89-1 |
|---|---|
Molecular Formula |
C26H21NO3S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
1,1-diphenyl-N-(9H-xanthen-9-yl)methanesulfonamide |
InChI |
InChI=1S/C26H21NO3S/c28-31(29,26(19-11-3-1-4-12-19)20-13-5-2-6-14-20)27-25-21-15-7-9-17-23(21)30-24-18-10-8-16-22(24)25/h1-18,25-27H |
InChI Key |
LWWQGNWXJSXBIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,4R,5R,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-one](/img/structure/B13750785.png)








